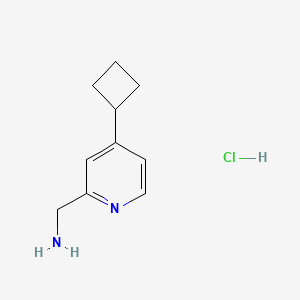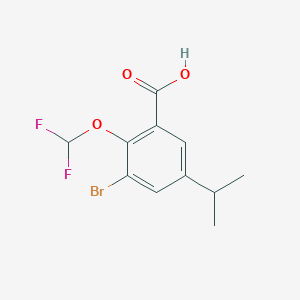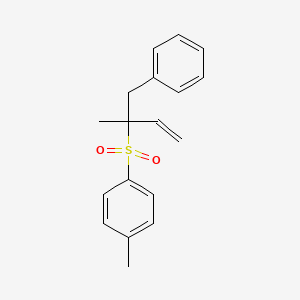
1-Methyl-4-(2-methyl-1-phenylbut-3-ene-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a sulfonyl group attached to a propenyl chain, which is further substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the propenyl chain and subsequent phenylmethyl substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene derivatives are treated with sulfonating agents under controlled conditions. The subsequent steps involve the addition of the propenyl chain and phenylmethyl group, often using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the propenyl and phenylmethyl groups provide additional binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: This compound lacks the sulfonyl and propenyl groups, making it less reactive in certain contexts.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a simpler structure with only a methylsulfonyl group attached to the benzene ring.
Benzene, 1-ethoxy-4-methyl-: This compound features an ethoxy group instead of the sulfonyl and propenyl groups.
Uniqueness
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group enhances its solubility and reactivity, while the propenyl and phenylmethyl groups provide additional structural complexity and binding affinity.
Properties
CAS No. |
100696-58-0 |
|---|---|
Molecular Formula |
C18H20O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-4-(2-methyl-1-phenylbut-3-en-2-yl)sulfonylbenzene |
InChI |
InChI=1S/C18H20O2S/c1-4-18(3,14-16-8-6-5-7-9-16)21(19,20)17-12-10-15(2)11-13-17/h4-13H,1,14H2,2-3H3 |
InChI Key |
RRHGTWLJTAYLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(CC2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
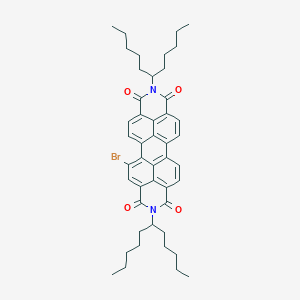
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
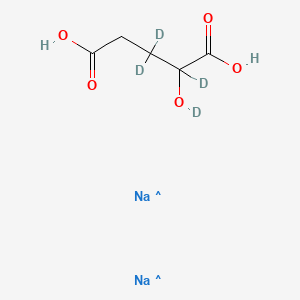
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

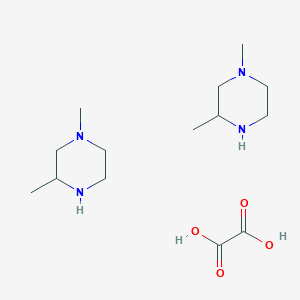
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
